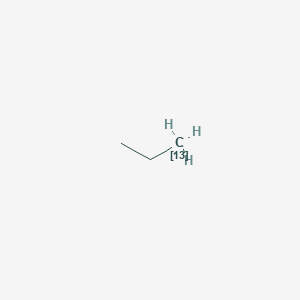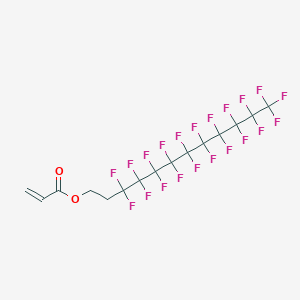
1-Biphenyl-4-yl-propan-2-one
Übersicht
Beschreibung
1-Biphenyl-4-yl-propan-2-one is a reactant used in the preparation of potent inhibitors of metalloproteinases 2 and 9 (MMP-2, MMP-9). This affects such processes such as homeostatic regulation, tumor progression, etc .
Synthesis Analysis
The synthetic method of the 1- (biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one specifically comprises the steps that biphenyl serves as a raw material, an acylation reaction and a chlorination reaction are carried out on the biphenyl, and finally the biphenyl reacts with morpholine .Wissenschaftliche Forschungsanwendungen
Medicine: Inhibitors of Metalloproteinases
1-Biphenyl-4-yl-propan-2-one is utilized in medicinal research as a reactant for synthesizing potent inhibitors of metalloproteinases . These enzymes play a crucial role in tissue remodeling and repair, and their inhibitors can be potential therapeutic agents for diseases like cancer, arthritis, and cardiovascular conditions.
Materials Science: Building Blocks for Organic Synthesis
In materials science, this compound serves as a building block for creating complex organic molecules . Its biphenyl structure is particularly valuable for constructing materials with specific electronic and optical properties, which are essential in developing new polymers and electronic devices.
Environmental Science: Corrosion Inhibition
The compound has shown potential in environmental science as a component in corrosion inhibitors . These inhibitors protect metals and alloys from corrosive processes, which is vital for extending the life of structures and reducing environmental pollution.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-Biphenyl-4-yl-propan-2-one is used in chromatography and spectroscopy as a standard or reference compound due to its stable and distinct chemical properties . This aids in the accurate identification and quantification of substances in various samples.
Pharmacology: Biochemical Research
Pharmacologically, it’s a biochemical used in proteomics research to study protein interactions and functions . Understanding these interactions is fundamental for drug discovery and the development of new treatments for diseases.
Organic Synthesis: Synthesis of Complex Molecules
This compound is also significant in organic synthesis, where it’s used as a precursor or intermediate in the synthesis of more complex molecules . Its versatility allows chemists to create a wide range of substances, including pharmaceuticals and agrochemicals.
Catalysis: Ligand for Transition Metals
1-Biphenyl-4-yl-propan-2-one can act as a ligand for transition metals in catalytic processes . Catalysts are crucial for increasing the efficiency of chemical reactions, which is beneficial for industrial processes and environmental applications.
Molecular Electronics: Organic Semiconductors
Lastly, in the field of molecular electronics, the compound’s structure is advantageous for designing organic semiconductors . These semiconductors are used in the production of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a reactant in the preparation of potent inhibitors of metalloproteinases 2 and 9 (mmp-2, mmp-9) . MMPs are enzymes that break down extracellular matrix proteins and play a crucial role in tissue remodeling, embryogenesis, and diseases such as cancer .
Mode of Action
Given its use in the synthesis of mmp inhibitors, it may interact with these enzymes to inhibit their activity . The specific interactions and resulting changes would depend on the final structure of the synthesized inhibitor .
Biochemical Pathways
As a precursor to mmp inhibitors, it may indirectly affect pathways involving extracellular matrix remodeling .
Result of Action
As a reactant in the synthesis of mmp inhibitors, it may contribute to the inhibition of mmp activity, affecting processes such as homeostatic regulation and tumor progression .
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277056 | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-yl-propan-2-one | |
CAS RN |
5333-01-7 | |
| Record name | NSC587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



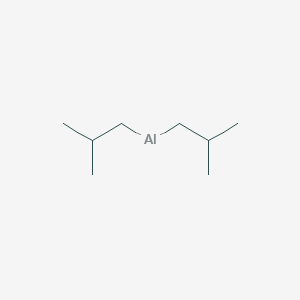
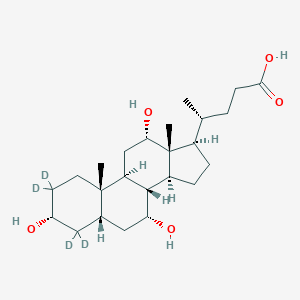
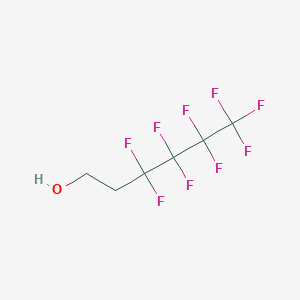
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

